molecular formula C11H22N2O B032322 N-(2,2,6,6-Tetramethylpiperidin-4-yl)acetamide CAS No. 40908-37-0

N-(2,2,6,6-Tetramethylpiperidin-4-yl)acetamide

Cat. No. B032322
CAS RN: 40908-37-0
M. Wt: 198.31 g/mol
InChI Key: HVXYQAREJSKQNE-UHFFFAOYSA-N
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Patent
US05359069

Procedure details

A solution of 100.0 grams (64 mmol) of 4-amino-2,2,6,6-tetramethylpiperidine in 150 ml of toluene and a solution of 65.4 grams (64 mmol) of acetic anhydride in 175 ml of toluene are simultaneously added over a 45-minute period to a flask containing 150 ml of toluene. The reaction temperature is maintained at 25°-35° C. by using an ice water bath. The reaction mixture is stirred for 30 minutes after the addition is complete. Solids are separated by filtration, washed with ether and dissolved in 500 ml of water. This aqueous solution is added to a solution of 28 grams of sodium hydroxide in 100 ml of water. A crude solid is isolated by filtration and the filtrate is saturated with solid sodium chloride to precipitate more of the product. The solids are combined, dried and dissolved in warm isopropanol. The alcohol solution is filtered to remove salts, and the filtrate is concentrated to give an oil. The oil is crystallized from heptane to afford 111.0 grams (87% yield) of the title compound as a white solid melting at 100°-102° C.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
65.4 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
175 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three
Yield
87%

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]1[CH2:7][C:6]([CH3:9])([CH3:8])[NH:5][C:4]([CH3:11])([CH3:10])[CH2:3]1.[C:12](OC(=O)C)(=[O:14])[CH3:13].[Cl-].[Na+]>C1(C)C=CC=CC=1>[CH3:8][C:6]1([CH3:9])[CH2:7][CH:2]([NH:1][C:12](=[O:14])[CH3:13])[CH2:3][C:4]([CH3:11])([CH3:10])[NH:5]1 |f:2.3|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
NC1CC(NC(C1)(C)C)(C)C
Name
Quantity
65.4 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
150 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
175 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]
Step Three
Name
Quantity
150 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction temperature is maintained at 25°-35° C.
ADDITION
Type
ADDITION
Details
after the addition
CUSTOM
Type
CUSTOM
Details
Solids are separated by filtration
WASH
Type
WASH
Details
washed with ether
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 500 ml of water
ADDITION
Type
ADDITION
Details
This aqueous solution is added to a solution of 28 grams of sodium hydroxide in 100 ml of water
CUSTOM
Type
CUSTOM
Details
A crude solid is isolated by filtration
CUSTOM
Type
CUSTOM
Details
to precipitate more of the product
CUSTOM
Type
CUSTOM
Details
dried
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in warm isopropanol
FILTRATION
Type
FILTRATION
Details
The alcohol solution is filtered
CUSTOM
Type
CUSTOM
Details
to remove salts
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated
CUSTOM
Type
CUSTOM
Details
to give an oil
CUSTOM
Type
CUSTOM
Details
The oil is crystallized from heptane

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC1(NC(CC(C1)NC(C)=O)(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 111 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 874.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.